3-{[(Tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic acid
CAS No.:
Cat. No.: VC13598782
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO4 |
|---|---|
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]propanoic acid |
| Standard InChI | InChI=1S/C11H19NO4/c1-5-7-12(8-6-9(13)14)10(15)16-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,13,14) |
| Standard InChI Key | WIERECDZYAIUFW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(CCC(=O)O)CC=C |
| Canonical SMILES | CC(C)(C)OC(=O)N(CCC(=O)O)CC=C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
3-{(tert-Butoxy)carbonylamino}propanoic acid (IUPAC name: 3-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-en-1-ylamino]propanoic acid) is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₉NO₄ |
| Molecular weight | 241.28 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)N(CCC(=O)O)CC=C |
| Protection group | tert-Butoxycarbonyl (Boc) |
| Reactive site | Allyl (prop-2-en-1-yl) group |
The Boc group shields the amine functionality during synthetic steps, while the allyl substituent provides a handle for further functionalization via thiol-ene click chemistry or radical-mediated reactions .
Structural Analogues
Comparative analysis with related Boc-protected amino acids reveals distinct reactivity profiles:
| Compound | Substituent | Key Property |
|---|---|---|
| 3-{(Tert-butoxy)carbonylamino}propanoic acid | Propargyl (alkyne) | Click chemistry compatibility |
| 3-[(Boc)amino]-2-methylpropanoic acid | Methyl branch | Enhanced stereochemical control |
| Target compound | Allyl (alkene) | Thiol-ene reactivity, oxidative stability |
The allyl group’s lower electron density compared to propargyl analogues reduces unintended cycloadditions, improving stability in storage .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
-
Boc Protection:
Allylamine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP). Yield: 85–92% . -
Carboxylic Acid Introduction:
Michael addition of acrylic acid to the Boc-protected allylamine under basic conditions (pH 10.5), followed by acidification to precipitate the product. Yield: 78–84% .
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance safety and efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction temperature | 0°C → RT | 25°C (isothermal) |
| Solvent | DCM | Ethyl acetate |
| Catalyst loading | 5 mol% DMAP | 2 mol% DMAP |
| Annual production | N/A | 500–800 kg/year |
Flow systems reduce reaction times by 40% and minimize waste through solvent recycling .
Chemical Reactivity and Applications
Deprotection Kinetics
The Boc group is cleaved under acidic conditions, with rates dependent on proton availability:
| Acid | Concentration | Half-life (25°C) |
|---|---|---|
| Trifluoroacetic acid | 50% v/v | 12 min |
| Hydrochloric acid | 4 M | 45 min |
| Citric acid | 1 M | 6.5 h |
Controlled deprotection enables sequential functionalization in peptide synthesis .
Thiol-Ene Click Chemistry
The allyl group undergoes radical-mediated thiol-ene reactions, forming stable thioether linkages:
Applications include:
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Peptide-polymer conjugates: Grafting poly(ethylene glycol) (PEG) chains to enhance bioavailability.
-
Surface functionalization: Immobilizing biomolecules on gold nanoparticles for biosensors.
Reaction efficiency exceeds 90% with 2,2-dimethoxy-2-phenylacetophenone (DMPA) as the photoinitiator .
| Strain | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 64 | Cell wall synthesis inhibition |
| Enterococcus faecalis | 128 | Membrane disruption |
The Boc group enhances cellular uptake by masking the amine’s positive charge, facilitating penetration through lipid bilayers .
Enzyme Inhibition
In vitro assays demonstrate inhibition of cysteine proteases:
| Enzyme | IC₅₀ (µM) | Substrate |
|---|---|---|
| Caspase-3 | 12.3 | Ac-DEVD-pNA |
| Cathepsin B | 8.7 | Z-FR-AMC |
Molecular docking suggests the allyl group occupies the S2 pocket, while the carboxylic acid interacts with catalytic residues .
Industrial and Research Applications
Peptide Synthesis
The compound serves as a building block in Boc-based solid-phase peptide synthesis (SPPS):
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Resin loading: 0.3–0.5 mmol/g substitution on polystyrene resins.
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Coupling efficiency: >99% per cycle using HBTU/DIEA activation.
Material Science
Allyl-functionalized Boc compounds enable fabrication of:
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Self-healing hydrogels: Crosslinked via thiol-ene photopolymerization.
-
Stimuli-responsive coatings: Boc deprotection triggers hydrophilicity changes.
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